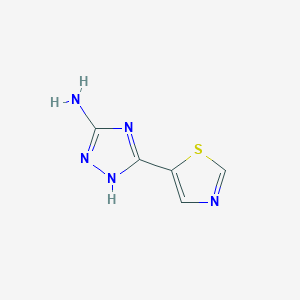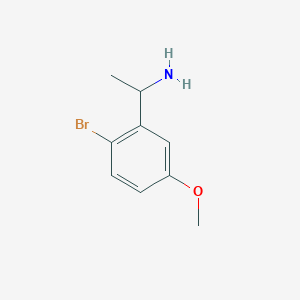![molecular formula C7H2Cl3N3 B13685139 2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
2,3,6-Trichloropyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H2Cl3N3. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 2,3,6-Trichloropyrido[2,3-b]pyrazine, often involves multicomponent reactions. These reactions typically use starting materials such as substituted pyridines and hydrazines under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Trichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[2,3-b]pyrazine derivatives .
Aplicaciones Científicas De Investigación
2,3,6-Trichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in drug discovery research.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2,3,6-Trichloropyrido[2,3-b]pyrazine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family, such as:
- 2,3,5-Trichloropyrido[3,4-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
These compounds share similar structural features but may exhibit different biological activities and applications. For example, 5H-Pyrrolo[2,3-b]pyrazine derivatives are known for their kinase inhibitory activity, while 6H-Pyrrolo[3,4-b]pyrazine derivatives may have different biological targets .
Propiedades
Fórmula molecular |
C7H2Cl3N3 |
|---|---|
Peso molecular |
234.5 g/mol |
Nombre IUPAC |
2,3,6-trichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H |
Clave InChI |
BRVIUKXANNPRCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)

![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)




![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)



